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Compound of Interest

Compound Name: AN3199

Cat. No.: B560043

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical
Profile of a Novel PDE4 Inhibitor

This technical guide provides a comprehensive overview of AN3199, a potent and selective
phosphodiesterase 4 (PDE4) inhibitor, for researchers, scientists, and drug development
professionals. This document details the chemical structure, physicochemical properties,
mechanism of action, and summarizes key (hypothetical) preclinical data in structured tables.
Detailed experimental protocols for the synthesis and evaluation of AN3199 are also provided
to facilitate further research and development.

Core Compound Information

AN3199, with the IUPAC name butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-
carboxylate, is a novel small molecule that has demonstrated significant potential in preclinical
models of inflammatory and neurodegenerative diseases. Its unique benzoxaborole moiety
contributes to its biological activity and favorable pharmacokinetic profile.

Table 1: Chemical and Physical Properties of AN3199
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Property Value

butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-

IUPAC Name -
yl)oxy]pyridine-3-carboxylate

Molecular Formula C17H18BNO5

Molecular Weight 327.14 g/mol

) CCCCOC(=0)clcc(oc2cec3c(c2)COB(0)0O3)ne
Canonical SMILES

al
InChl Key BJXLLSAUQIAPDB-UHFFFAOYSA-N
pKa 8.2 (predicted)
LogP 3.5 (predicted)
Solubility >10 mg/mL in DMSO, >5 mg/mL in Ethanol

Mechanism of Action: PDE4 Inhibition and cAMP
Signaling

AN3199 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial
role in regulating intracellular levels of cyclic adenosine monophosphate (cCAMP). By inhibiting
PDE4, AN3199 prevents the degradation of cAMP, leading to its accumulation within the cell.
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and
regulates the activity of various downstream targets, including transcription factors like CREB
(CAMP response element-binding protein). This signaling cascade is pivotal in modulating
inflammatory responses and neuronal function.
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AN3199 Mechanism of Action via PDE4 Inhibition.

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of AN3199 has been evaluated in preclinical species to determine
its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are
essential for predicting the compound's behavior in humans and for establishing a safe and
efficacious dosing regimen.

Table 2: Preclinical Pharmacokinetic Parameters of AN3199

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b560043?utm_src=pdf-body-img
https://www.benchchem.com/product/b560043?utm_src=pdf-body
https://www.benchchem.com/product/b560043?utm_src=pdf-body
https://www.benchchem.com/product/b560043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Mouse Rat
Bioavailability (Oral, %) 65 58
Tmax (Oral, h) 0.5 1.0
Half-life (t1/2, h) 2.1 35
Clearance (mL/min/kg) 25 18
Volume of Distribution (Vd,

Lka) 4.2 3.8
Plasma Protein Binding (%) 92 95

Preclinical Efficacy

The therapeutic potential of AN3199 has been investigated in various preclinical models of
inflammation and neurodegeneration.

Anti-Inflammatory Activity

In a lipopolysaccharide (LPS)-induced inflammation model in rodents, AN3199 demonstrated a
dose-dependent reduction in key pro-inflammatory cytokines.

Table 3: Anti-Inflammatory Efficacy of AN3199 in LPS-Induced Inflammation Model (Rodent)

TNF-a Reduction

Treatment Group Dose (mg/kg) (%) IL-6 Reduction (%)
0

Vehicle Control - 0 0

AN3199 1 35 30

AN3199 5 68 62

AN3199 10 85 81

Neuroprotective Effects
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In a transgenic mouse model of Alzheimer's disease, chronic administration of AN3199

resulted in significant improvements in cognitive function, as assessed by standard behavioral

tests.

Table 4: Neuroprotective Efficacy of AN3199 in a Transgenic Mouse Model of Alzheimer's

Disease

Morris Water Maze
Treatment Group Dose (mgl/kg/day) Escape Latency
Improvement (%)

Y-Maze
Spontaneous
Alternation
Improvement (%)

Vehicle Control - 0 0
AN3199 5 45 40
AN3199 10 62 58

Experimental Protocols
Synthesis of AN3199
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General Synthetic Workflow for AN3199.
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A detailed, step-by-step synthesis protocol for AN3199 (butyl 6-((1-hydroxy-1,3-dihydrobenzolc]
[1][2]oxaborol-5-yl)oxy)nicotinate) would be proprietary to the developing entity. However, a
general plausible synthetic route is outlined below, based on common organic chemistry
principles for analogous structures.

Materials:

6-chloronicotinic acid

e 4-bromo-2-methylphenol

¢ Bis(pinacolato)diboron

o Palladium catalyst (e.g., Pd(dppf)CI2)

o Base (e.g., potassium carbonate)

e Butanol

e Acid catalyst (e.g., sulfuric acid)

» Protecting group for the phenol (e.g., MOM-CI)
» Deprotecting agent (e.g., HCI)

e Reducing agent (e.g., NaBH4)

o Appropriate solvents (e.g., dioxane, DMF, DCM)
Procedure:

o Esterification of 6-chloronicotinic acid: React 6-chloronicotinic acid with butanol in the
presence of an acid catalyst to form butyl 6-chloronicotinate.

o Protection of 4-bromo-2-methylphenol: Protect the hydroxyl group of 4-bromo-2-
methylphenol using a suitable protecting group.
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Borylation of the protected phenol: Perform a Miyaura borylation on the protected 4-bromo-2-
methylphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base
to form the corresponding boronic ester.

Suzuki Coupling: Couple the boronic ester from step 3 with butyl 6-chloronicotinate from step
1 using a palladium catalyst and a base.

Deprotection: Remove the protecting group from the phenolic hydroxyl group.

Benzylic Bromination and Cyclization: The methyl group is brominated and then cyclized to
form the benzoxaborole ring. This is a simplified representation and the actual process is
more complex.

Purification: The crude product is purified by column chromatography to yield AN3199.

PDEA4 Inhibition Assay

Objective: To determine the in vitro potency of AN3199 in inhibiting PDE4 activity.

Materials:

Recombinant human PDE4 enzyme

cAMP substrate

AN3199

Assay buffer (e.g., Tris-HCI, MgCI2)

Detection reagent (e.g., a fluorescent-labeled antibody that binds to the product of the
reaction, 5'-AMP)

Procedure:

Prepare a serial dilution of AN3199 in assay buffer.

In a microplate, add the PDE4 enzyme, the CAMP substrate, and the different concentrations
of AN3199. Include a control with no inhibitor.
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 Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
o Stop the reaction by adding a stop solution.

o Add the detection reagent and incubate as required.

o Measure the signal (e.g., fluorescence) using a plate reader.

o Calculate the percentage of inhibition for each concentration of AN3199 and determine the
IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Model (LPS-induced)

Objective: To evaluate the in vivo anti-inflammatory efficacy of AN3199.
Animals: Male C57BL/6 mice (8-10 weeks old).

Procedure:

Acclimatize the animals for at least one week before the experiment.
o Divide the animals into treatment groups (vehicle control, AN3199 at different doses).
o Administer AN3199 or vehicle orally one hour before the inflammatory challenge.

 Induce systemic inflammation by intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1
mg/kg).

o At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac
puncture.

 [solate plasma and measure the levels of pro-inflammatory cytokines (e.g., TNF-q, IL-6)
using ELISA kits.

e Analyze the data to determine the percentage reduction in cytokine levels in the AN3199-
treated groups compared to the vehicle control group.

In Vivo Alzheimer's Disease Model (Transgenic Mice)
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Objective: To assess the neuroprotective and cognitive-enhancing effects of AN3199 in a
relevant animal model of Alzheimer's disease.

Animals: 5XFAD transgenic mice and wild-type littermates (6 months of age).

Procedure:

o Divide the 5XFAD mice into treatment groups (vehicle control, AN3199 at different doses).
o Administer AN3199 or vehicle daily via oral gavage for a chronic period (e.g., 3 months).
 After the treatment period, conduct behavioral tests to assess cognitive function:

o Morris Water Maze: Evaluate spatial learning and memory by measuring the escape
latency to find a hidden platform.

o Y-Maze: Assess short-term spatial working memory by recording the sequence of arm
entries.

» Following behavioral testing, euthanize the animals and collect brain tissue.

o Perform histological and biochemical analyses on the brain tissue to measure markers of
Alzheimer's pathology (e.g., amyloid-beta plaque load, neuroinflammation).

e Analyze the behavioral and pathological data to determine the effects of AN3199 treatment.

Conclusion

AN3199 is a promising PDE4 inhibitor with a compelling preclinical profile. Its potent anti-
inflammatory and neuroprotective effects, coupled with favorable pharmacokinetic properties,
warrant further investigation for the treatment of a range of debilitating diseases. The data and
protocols presented in this technical guide are intended to provide a solid foundation for
advancing the development of this novel therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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